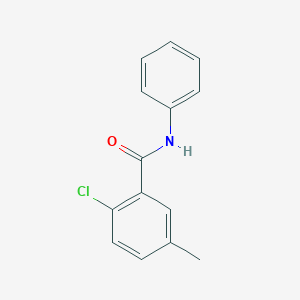

2-Chloro-5-methyl-N-phenylbenzamide

Description

2-Chloro-5-methyl-N-phenylbenzamide is a benzamide derivative characterized by a chloro substituent at position 2, a methyl group at position 5 on the benzamide ring, and an N-phenyl moiety. Benzamides are often explored as enzyme inhibitors, antimicrobial agents, or fluorescent probes, with substituents critically influencing their properties .

Properties

IUPAC Name |

2-chloro-5-methyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-7-8-13(15)12(9-10)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTWUXWWQDVTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-N-phenylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-5-methylbenzoic acid and aniline.

Formation of Benzoyl Chloride: The 2-chloro-5-methylbenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

Amidation Reaction: The benzoyl chloride is then reacted with aniline in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of substituted benzamides.

Reduction: Formation of amines or other reduced derivatives.

Oxidation: Formation of carboxylic acids, ketones, or other oxidized products.

Scientific Research Applications

2-Chloro-5-methyl-N-phenylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects, leading to distinct physicochemical behaviors:

Key Observations :

- Hydroxyl Groups : The introduction of a hydroxyl group (e.g., 5-Chloro-2-hydroxy-N-phenylbenzamide) enhances hydrogen bonding capacity, improving solubility and fluorescence properties, as demonstrated in spectrofluorometric studies .

- Electron-Withdrawing Groups : Nitro substituents (e.g., 2-Chloro-5-nitro-N-phenylbenzamide) increase reactivity and may stabilize charge-transfer complexes, useful in sensing applications .

- Sulfonyl and Fluoro Groups : Compounds like 5-Chloro-N-[2-fluoro-5-(methylsulfonyl)phenyl]-2-hydroxybenzamide exhibit high metabolic stability and binding affinity due to sulfonyl and fluorine groups, common in drug design .

Biological Activity

2-Chloro-5-methyl-N-phenylbenzamide is an organic compound belonging to the benzamide class, characterized by a chlorine atom at the second position and a methyl group at the fifth position of the benzene ring. Its structure includes a phenyl group attached to the nitrogen atom of the amide functional group. This unique configuration imparts specific chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-methylbenzoic acid with aniline, facilitated by dehydrating agents such as thionyl chloride or phosphorus trichloride under reflux conditions. The product is purified through recrystallization techniques, with continuous flow processes employed in industrial settings to enhance efficiency and yield.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting that it may inhibit bacterial growth through interaction with specific molecular targets such as enzymes or receptors involved in metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and inhibition of oncogenic signaling pathways. The exact mechanisms remain under investigation, but its structural features suggest interactions with cellular targets critical for tumor growth and survival.

Antiviral Activity

Notably, derivatives of N-phenylbenzamide, including this compound, have shown promising antiviral activity against enteroviruses such as Enterovirus 71 (EV71). In vitro studies have reported half-maximal inhibitory concentration (IC50) values ranging from 5.7 to 18 μM, indicating moderate antiviral efficacy. The selectivity index (SI) values suggest that these compounds are less toxic to host cells compared to their antiviral effects, highlighting their potential as therapeutic agents against viral infections .

The biological activity of this compound appears to involve:

- Competitive Inhibition : The compound may act as a competitive inhibitor against enzymes involved in metabolic processes.

- Binding Affinity : Interaction studies have indicated that it binds to specific receptors or enzymes, influencing cellular processes related to disease progression.

- Stabilization of Viral Capsids : In antiviral applications, it has been suggested that compounds like this compound stabilize viral capsids, preventing uncoating and subsequent infection of host cells .

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison with structurally similar compounds is essential. Below is a table summarizing key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-6-methyl-N-phenylbenzamide | C14H13ClN | Chlorine at position 2 and methyl at position 6 |

| 2-Chloro-N-phenylbenzamide | C13H12ClN | Lacks the methyl group at position 5 |

| 6-Methyl-N-phenylbenzamide | C13H13N | Lacks chlorine substitution |

The unique combination of functional groups in this compound allows for distinct interactions within biological systems compared to its analogs, which may lead to varied therapeutic effects.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antiviral Screening : A study evaluating various N-phenylbenzamide derivatives found that those with structural similarities to this compound exhibited significant antiviral activity against multiple strains of EV71, supporting its candidacy for further development as an antiviral agent .

- Anticancer Research : Investigations into the anticancer properties revealed that compounds similar to this compound could inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.